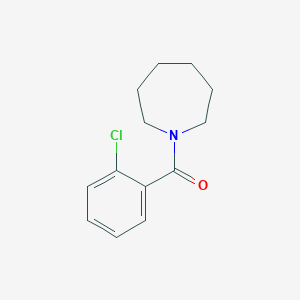

Azepan-1-yl(2-chlorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

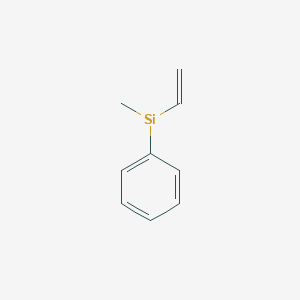

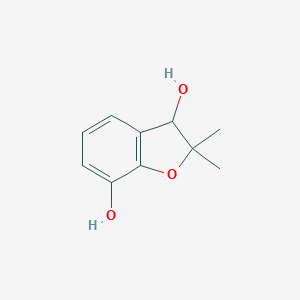

Azepan-1-yl(2-chlorophenyl)methanone, also known as Ketamine, is a widely used anesthetic drug that has been used for decades in both veterinary and human medicine. It is a dissociative anesthetic that has been used in a variety of medical settings, including surgical procedures, pain management, and emergency medicine. The chemical structure of Ketamine is similar to that of phencyclidine (PCP), which is a known psychoactive drug. However, Ketamine is considered to be safer and less addictive than PCP.

Mecanismo De Acción

Azepan-1-yl(2-chlorophenyl)methanone works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the transmission of pain signals and the regulation of mood. By blocking the NMDA receptor, Azepan-1-yl(2-chlorophenyl)methanone reduces the transmission of pain signals and enhances the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood.

Efectos Bioquímicos Y Fisiológicos

Azepan-1-yl(2-chlorophenyl)methanone has a number of biochemical and physiological effects on the body, including increased heart rate and blood pressure, respiratory depression, and muscle rigidity. It can also cause hallucinations, dissociation, and other psychological effects, which can be both therapeutic and potentially harmful.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Azepan-1-yl(2-chlorophenyl)methanone has a number of advantages for use in laboratory experiments, including its rapid onset of action, its ability to induce dissociation and analgesia, and its relatively low toxicity compared to other anesthetic drugs. However, Azepan-1-yl(2-chlorophenyl)methanone also has some limitations, including its potential to cause hallucinations and dissociation, which can interfere with experimental outcomes.

Direcciones Futuras

There are a number of potential future directions for research on Azepan-1-yl(2-chlorophenyl)methanone, including the development of new antidepressant drugs based on the Azepan-1-yl(2-chlorophenyl)methanone molecule, the exploration of its potential therapeutic applications in other medical conditions, and the investigation of its long-term effects on the brain and body. Additionally, research is needed to better understand the mechanisms of action of Azepan-1-yl(2-chlorophenyl)methanone, and to develop new drugs that target specific receptors in the brain to produce more targeted therapeutic effects.

Métodos De Síntesis

Azepan-1-yl(2-chlorophenyl)methanone is synthesized by the reaction of 2-chlorobenzonitrile with cyclohexanone in the presence of a reducing agent. The reaction produces a mixture of two isomers, which are then separated using standard chromatography techniques. The final product is a white crystalline powder that is soluble in water and has a melting point of 258-261°C.

Aplicaciones Científicas De Investigación

Azepan-1-yl(2-chlorophenyl)methanone has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including depression, anxiety, post-traumatic stress disorder (PTSD), and chronic pain. It has been found to have rapid antidepressant effects in patients with treatment-resistant depression, which has led to the development of new antidepressant drugs based on the Azepan-1-yl(2-chlorophenyl)methanone molecule. Azepan-1-yl(2-chlorophenyl)methanone has also been used as an analgesic in patients with chronic pain, and as a sedative in critically ill patients.

Propiedades

Número CAS |

18494-63-8 |

|---|---|

Nombre del producto |

Azepan-1-yl(2-chlorophenyl)methanone |

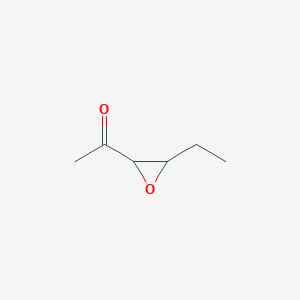

Fórmula molecular |

C13H16ClNO |

Peso molecular |

237.72 g/mol |

Nombre IUPAC |

azepan-1-yl-(2-chlorophenyl)methanone |

InChI |

InChI=1S/C13H16ClNO/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 |

Clave InChI |

SONJOLVUQSJDFQ-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC=C2Cl |

SMILES canónico |

C1CCCN(CC1)C(=O)C2=CC=CC=C2Cl |

Otros números CAS |

18494-63-8 |

Sinónimos |

azepan-1-yl-(2-chlorophenyl)methanone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)